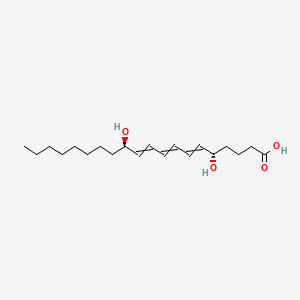
(5S,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-epi Leukotriene B3 is a specialized lipid mediator belonging to the leukotriene family. Leukotrienes are eicosanoids derived from arachidonic acid and are known for their role in inflammatory and immune responses. 12-epi Leukotriene B3 is an isomer of leukotriene B3, characterized by its unique stereochemistry. It is not formed through known enzymatic or non-enzymatic processes, making it a compound of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-epi Leukotriene B3 involves the enzymatic hydrolysis of leukotriene A, leading to leukotriene B, which is the corresponding 5(S),12®-dihydroxy acid containing a 6(Z),8(E),10(E) conjugated triene. Non-enzymatic hydrolysis of leukotriene A does not produce 12-epi Leukotriene B3 but instead produces both the 12(S) and 12® isomers of leukotriene B with a 6-trans double bond .
Industrial Production Methods: Currently, there are no established industrial production methods for 12-epi Leukotriene B3 due to its complex synthesis and limited natural occurrence. It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions: 12-epi Leukotriene B3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
12-epi Leukotriene B3 has several scientific research applications, including:
Chemistry: It is used to study the stereochemistry and reactivity of leukotrienes.
Biology: It helps in understanding the role of leukotrienes in cellular signaling and inflammation.
Medicine: It is used in research to explore potential therapeutic targets for inflammatory diseases.
Industry: While not widely used industrially, it serves as a model compound for developing leukotriene-related drugs .
Mechanism of Action
12-epi Leukotriene B3 exerts its effects by interacting with specific leukotriene receptors, such as BLT1 and BLT2. These receptors are G-protein-coupled receptors that mediate various cellular responses, including inflammation and immune modulation. The compound’s unique stereochemistry affects its binding affinity and activity at these receptors, influencing downstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways .
Comparison with Similar Compounds
Leukotriene B4: Another leukotriene with similar structure but different stereochemistry.
Leukotriene C4: Contains a cysteinyl group, making it distinct in function and reactivity.
Leukotriene D4: Similar to leukotriene C4 but with additional modifications.
Uniqueness: 12-epi Leukotriene B3 is unique due to its specific stereochemistry, which is not produced by known enzymatic or non-enzymatic processes. This uniqueness makes it a valuable compound for studying the structural and functional diversity of leukotrienes .
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5S,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m1/s1 |
InChI Key |
NGTXCORNXNELNU-RTBURBONSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C=CC=CC=C[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Pictograms |
Flammable; Irritant |
Synonyms |
leukotriene B3 leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer LTB3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



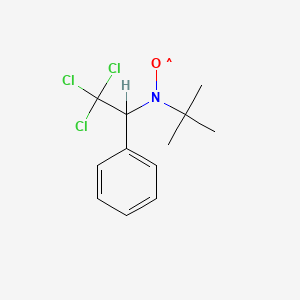
![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
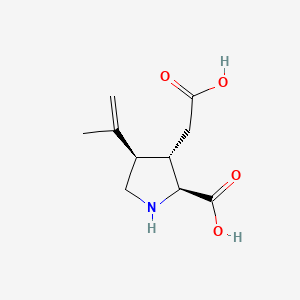
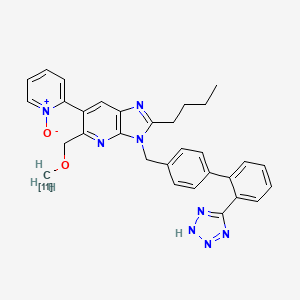
![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)
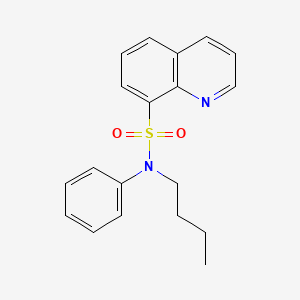
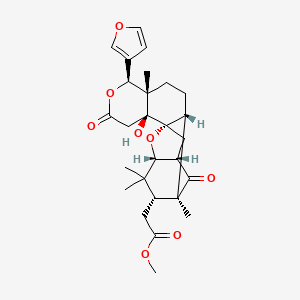
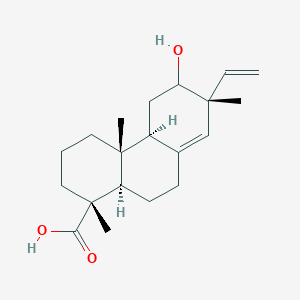

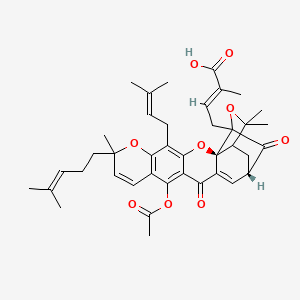
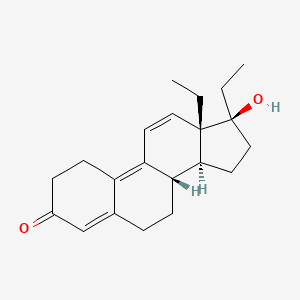

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)
